3-ethyl-2,3,10,13-tetramethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraen-5-one
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Overview
Description
“3-ethyl-2,3,10,13-tetramethyl-4-oxa-6,11-diazatetracyclo[76102,6012,16]hexadeca-1(16),9,12,14-tetraen-5-one” is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetracyclic core, introduction of functional groups, and final cyclization. Common synthetic routes may involve:
Stepwise construction of the tetracyclic core: This can be achieved through a series of cyclization reactions, often starting from simpler precursors.
Functional group modifications: Introduction of ethyl, methyl, and other substituents through alkylation reactions.
Final cyclization: Closing the final ring to form the complete tetracyclic structure.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and scalability. This often includes:
Use of catalysts: To enhance reaction rates and selectivity.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the oxygen-containing ring.
Reduction: Reduction reactions could target the double bonds or nitrogen atoms within the structure.
Substitution: Various substitution reactions can occur, especially at the ethyl and methyl positions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: As a building block for more complex molecules.
Study of reaction mechanisms: Understanding how the compound reacts under various conditions.
Biology
Potential pharmaceutical applications: Due to its unique structure, it may exhibit biological activity that could be harnessed for drug development.
Medicine
Drug design and development: Exploring its potential as a therapeutic agent.
Industry
Materials science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
Other tetracyclic compounds: Such as tetracyclines or steroids.
Compounds with similar functional groups: Like other oxa- or diaza- compounds.
Uniqueness
Structural complexity: The unique arrangement of rings and functional groups sets it apart from simpler molecules.
Its specific properties may offer advantages in certain applications over similar compounds.
Properties
IUPAC Name |
3-ethyl-2,3,10,13-tetramethyl-4-oxa-6,11-diazatetracyclo[7.6.1.02,6.012,16]hexadeca-1(16),9,12,14-tetraen-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-6-18(4)19(5)14-8-7-11(2)16-15(14)13(12(3)20-16)9-10-21(19)17(22)23-18/h7-8,20H,6,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGAFIUVLUWDTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2(C3=C4C(=C(NC4=C(C=C3)C)C)CCN2C(=O)O1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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